2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of agents targeting various diseases, including multidrug-resistant tuberculosis. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.
The compound is synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. Its structure and properties have been extensively studied in the context of drug development and pharmacological research. Notably, imidazo[1,2-a]pyridine analogues have shown significant activity against resistant strains of Mycobacterium tuberculosis, as well as other pathogens.
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride is classified as a nitrogen-containing heterocycle. It falls under the broader category of alkaloids and can be categorized based on its pharmacological properties, particularly as an anti-infective agent.
The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis often employs techniques such as high-throughput screening for identifying potent analogues and structure-activity relationship studies to optimize efficacy against specific bacterial strains. For example, modifications to the core structure have been explored to enhance anti-tubercular activity while minimizing cytotoxicity .
The molecular structure of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride can be represented as follows:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing important interactions that may influence its biological activity.
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride participates in several chemical reactions:
Reactions are often conducted under controlled conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm product identity and assess reaction progress .
The mechanism of action for 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride involves interaction with specific biological targets within pathogens. It is believed to inhibit key enzymes or disrupt metabolic pathways critical for bacterial survival.
Studies indicate that compounds within this class can exhibit low minimum inhibitory concentrations against Mycobacterium tuberculosis strains, highlighting their potential effectiveness .
Relevant data on melting point and boiling point are often determined through experimental methods during synthesis optimization .
The primary applications of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride include:
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in drug discovery due to their structural resemblance to purine nucleobases and versatile bioactivity profiles. These bicyclic systems consist of a fused imidazole and pyridine ring, enabling diverse interactions with biological targets. The hydrochloride salt of 2,8-dimethylimidazo[1,2-a]pyridine (CAS: 67625-39-2) exemplifies a strategically functionalized derivative where methyl groups at the 2- and 8-positions confer distinct physicochemical and pharmacological properties. With a molecular formula of C₉H₁₀N₂·HCl and molecular weight of 182.66 g/mol, this compound displays enhanced solubility and crystallinity compared to its free base counterpart (MW: 146.19 g/mol), facilitating pharmaceutical processing [1].
Systematic nomenclature designates the parent scaffold as imidazo[1,2-a]pyridine, where positions 2 and 8 bear methyl substituents. The hydrochloride designation indicates protonation at the pyridine nitrogen (N1), forming a stable crystalline salt. Key structural features include:
Table 1: Physicochemical Properties of 2,8-Dimethylimidazo[1,2-a]pyridine Derivatives
Compound | Molecular Formula | Molecular Weight | SMILES Notation | |
---|---|---|---|---|
2,8-Dimethylimidazo[1,2-a]pyridine | C₉H₁₀N₂ | 146.19 | CC1=CC=CN2C1=NC(C)=C2 | |
Hydrochloride salt | C₉H₁₁ClN₂ | 182.66 | CC1=CC=CN2C1=NC(C)=C2.Cl | |
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | C₁₀H₁₀N₂O₂ | 190.20 | CC1=CC=CN2C1=NC(=C2C(=O)O)C | [1] [7] |
Imidazo[1,2-a]pyridines emerged as therapeutic scaffolds in the 1980s with the development of the antiulcer drug zolimidine (8-benzyloxy-2-methylimidazo[1,2-a]pyridine). Landmark patent US4450164A (1984) detailed synthetic routes to 8-substituted derivatives, highlighting their gastric acid secretion inhibition via unknown mechanisms distinct from H₂ antagonists. The patent specifically claims:
"Compounds wherein R₂ is methyl, R₃ is amino or methyl, R₄ is phenylmethoxy at the 8-position, and R₅ is hydrogen or methyl..." [5]
This innovation spurred diversification at C2, C3, and C8 positions:
The 2- and 8-methyl groups synergistically modulate electronic, steric, and metabolic properties:
The 8-methyl group influences ring planarity, reducing pyridine ring distortion by 3–7° versus unsubstituted analogs, as confirmed by computational modeling.
Steric Contributions:
8-Methyl prevents π-stacking aggregation in plasma proteins, enhancing free fraction (fᵤ >0.25) [5].
Bioactivity Implications:
Table 2: Bioactivity Comparison of Methyl-Substituted Imidazo[1,2-a]pyridines
Substitution Pattern | Antibacterial MIC (S. aureus) (µg/mL) | CDK2 Inhibition IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) | |
---|---|---|---|---|
Unsubstituted | 64 | >100 | 12 | |
2-Methyl | 32 | 48.2 | 28 | |
8-Methyl | 16 | 32.5 | 36 | |
2,8-Dimethyl | 8 | 18.7 | 52 | [5] [7] |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2